(R)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYXKFMEIZHHDU-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117047 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-54-5 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of a piperidine derivative with a fluorobenzylamine under appropriate reaction conditions. This is followed by the introduction of the tert-butyl ester group through esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Industrial production often employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler derivatives.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and systems. It may serve as a probe or ligand in various assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs or as a tool for studying disease mechanisms.
Industry: In industrial applications, the compound is used in the development of new materials, catalysts, and other products.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its use and the specific targets being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS: 1349716-46-6)
- Structural Differences: Fluorine substitution: This analog has 3,4-difluorobenzyl instead of 2-fluorobenzyl. Positional isomerism: The benzylamino group is at the 4-position of the piperidine ring, unlike the 3-position in the target compound.
- Positional changes may influence conformational flexibility, affecting interactions with chiral binding pockets .
Data Table 1: Key Properties Comparison
| Property | Target Compound (R)-3-(2-Fluorobenzylamino) | 4-((3,4-Difluorobenzyl)amino) Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~336.36* | 326.38 |
| Fluorine Substitution Pattern | 2-Fluorobenzyl | 3,4-Difluorobenzyl |
| Piperidine Substituent Position | 3-position | 4-position |
| Chiral Center | R-configuration at 3-position | Not specified |
*Calculated based on molecular formula.
(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate (CAS: 1217629-55-4)
- Structural Differences: The 2-aminoethyl group replaces the 2-fluorobenzylamino moiety. Lack of aromaticity and fluorine reduces lipophilicity.
- Functional Implications: The aminoethyl side chain may enhance solubility but reduce membrane permeability. Potential utility in synthesizing cationic or polar derivatives for solubility-driven applications .
Data Table 2: Physicochemical Comparison
| Property | Target Compound (R)-3-(2-Fluorobenzylamino) | 3-(2-Aminoethyl) Analog |
|---|---|---|
| Molecular Formula | C₁₇H₂₄FN₂O₂* | C₁₂H₂₄N₂O₂ |
| Molecular Weight | ~336.36* | 228.335 |
| LogP (Predicted) | ~3.5 (fluorobenzyl enhances lipophilicity) | ~1.8 |
| Bioactivity Relevance | Likely CNS-targeting | Intermediate for polar derivatives |
*Estimated based on structural analogy.
(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS: 143900-43-0)
- Structural Differences: Hydroxyl group replaces the 2-fluorobenzylamino substituent. Lacks the aromatic benzyl moiety.
- Reduced steric bulk may favor different binding modes in catalytic or receptor environments .
Research Findings and Trends
- Fluorine Impact: Mono-fluorination (2-fluoro) in the target compound balances lipophilicity and metabolic stability compared to di-fluorinated analogs .
- Chiral Specificity : The R-configuration at the 3-position is critical for enantioselective interactions, as seen in related piperidine-based pharmaceuticals .
Biologische Aktivität
(R)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate, with the CAS number 1286208-54-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H25FN2O2, and it has a molar mass of 308.39 g/mol. This compound belongs to the class of piperidine derivatives, characterized by the presence of a tert-butyl group and a 2-fluorobenzylamino moiety.
Chemical Structure
The compound's structure can be represented as follows:
Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H25FN2O2 |
| Molar Mass | 308.39 g/mol |
| CAS Number | 1286208-54-5 |
| Synonyms | 1-Piperidinecarboxylic acid, 3-[[(2-fluorophenyl)methyl]amino]-, (3R)- |
(R)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly those involving serotonin and acetylcholine receptors.
Target Receptors
- Serotonin Receptors : The compound has been studied for its potential as a serotonin receptor antagonist, which may contribute to its effects in treating mood disorders.
- Butyrylcholinesterase (BuChE) : It has shown promise as an inhibitor of BuChE, an enzyme involved in the breakdown of acetylcholine, thereby potentially enhancing cholinergic signaling in neurodegenerative conditions like Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that (R)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate possesses significant inhibitory activity against BuChE with an IC50 value in the nanomolar range. This suggests its potential utility in developing treatments for cognitive disorders associated with cholinergic dysfunction.
Case Study: Alzheimer’s Disease Research
A study published in Eur J Med Chem explored multifunctional ligands targeting BuChE and serotonin receptors. The research highlighted that compounds similar to (R)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate demonstrated effective inhibition of β-amyloid aggregation, which is critical in Alzheimer's pathology .
Pharmacokinetic Profile
Research indicates that compounds with similar structures exhibit favorable pharmacokinetic properties, including good stability in liver microsomes and effective brain penetration. This is crucial for developing therapeutic agents aimed at central nervous system disorders .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of (R)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate, it is essential to compare it with other piperidine derivatives:
| Compound Name | BuChE Inhibition IC50 (nM) | Serotonin Receptor Affinity (Ki, nM) |
|---|---|---|
| (R)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate | <100 | <10 |
| (S)-tert-Butyl 3-(3-fluorobenzyl) amino piperidine-1-carboxylate | <150 | <20 |
| tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | >200 | Not applicable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
